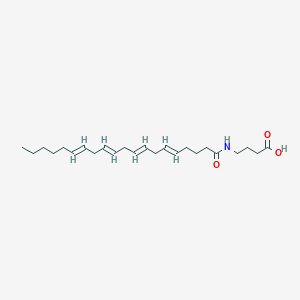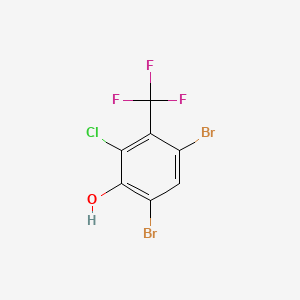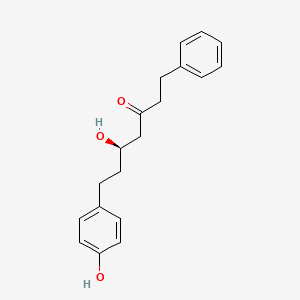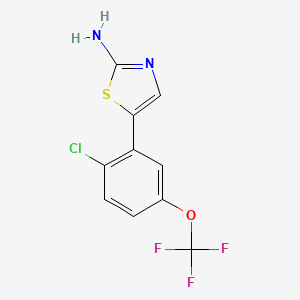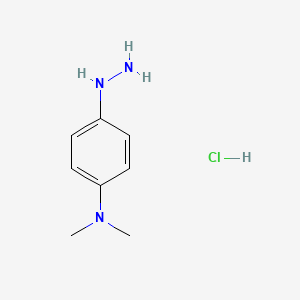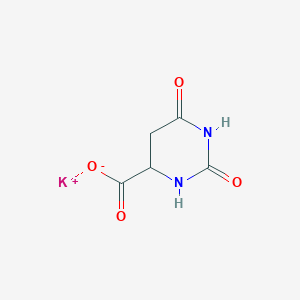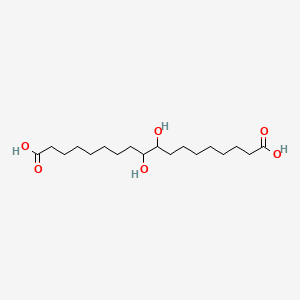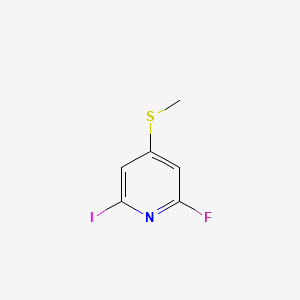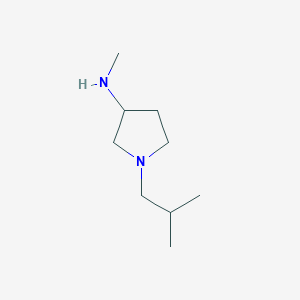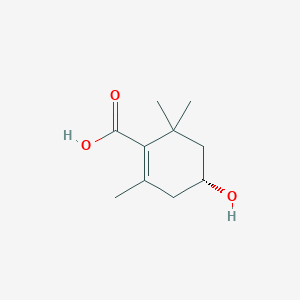
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene is a naturally occurring compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene can be achieved through several methods. One common approach involves the oxidation of 2,6,6-trimethyl-1-cyclohexene using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid over-oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2) and amines (NH3, RNH2)
Major Products Formed
Oxidation: Formation of this compound-1-carboxaldehyde.
Reduction: Formation of 4-hydroxy-2,6,6-trimethyl-1-cyclohexanol.
Substitution: Formation of 4-chloro-2,6,6-trimethyl-1-cyclohexene
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential role in biological pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyl group and three methyl groups on the cyclohexene ring.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
VLNNCUQICIFEOF-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


